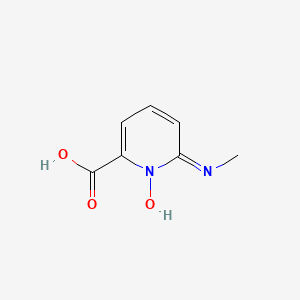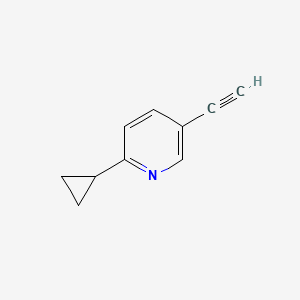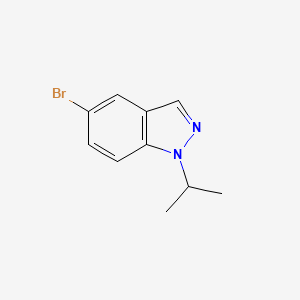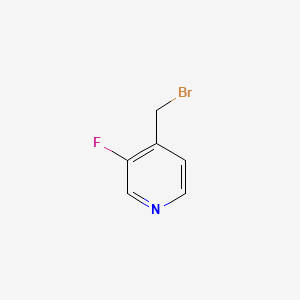
4-Bromomethyl-3-fluoropyridine
Descripción general
Descripción
4-Bromomethyl-3-fluoropyridine is a chemical compound with the molecular formula C6H5BrFN . It’s a useful research chemical compound used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .
Synthesis Analysis
The synthesis of 4-Bromomethyl-3-fluoropyridine involves several steps. The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis
The molecular structure of 4-Bromomethyl-3-fluoropyridine consists of a pyridine ring with a bromomethyl group at the 4-position and a fluorine atom at the 3-position . The molecular weight of this compound is 190.01300 .Chemical Reactions Analysis
4-Bromomethyl-3-fluoropyridine can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application Summary : 4-Bromomethyl-3-fluoropyridine can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines are important in various fields due to their interesting and unusual physical, chemical, and biological properties .
- Methods of Application : The specific methods of synthesis for fluorinated pyridines vary, but they often involve substitution reactions . The exact procedures would depend on the specific fluoropyridine being synthesized .
- Results or Outcomes : The synthesis of fluoropyridines can lead to compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogues . These compounds have potential applications in various biological fields .
Synthesis of F 18 Substituted Pyridines
- Field : Radiotherapy of Cancer
- Application Summary : 4-Bromomethyl-3-fluoropyridine may also be used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .
- Methods of Application : The specific methods of synthesis for F 18 substituted pyridines are not detailed in the available resources .
- Results or Outcomes : The synthesis of F 18 substituted pyridines can lead to compounds that are potentially useful in the local radiotherapy of cancer .
Agricultural Products
- Field : Agricultural Chemistry
- Application Summary : The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . 4-Bromomethyl-3-fluoropyridine could potentially be used in the synthesis of such compounds .
- Methods of Application : The specific methods would depend on the specific agricultural product being synthesized .
- Results or Outcomes : The synthesis of fluorinated agricultural products can lead to compounds with improved properties .
Pharmaceutical Drugs
- Field : Pharmaceutical Chemistry
- Application Summary : About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . 4-Bromomethyl-3-fluoropyridine could potentially be used in the synthesis of such drugs .
- Methods of Application : The specific methods would depend on the specific drug being synthesized .
- Results or Outcomes : The synthesis of fluorinated drugs can lead to compounds with improved properties .
Synthesis of Fluorinated Heterocycles
- Field : Organic Chemistry
- Application Summary : 4-Bromomethyl-3-fluoropyridine can be used in the synthesis of fluorinated heterocycles . These compounds are of interest due to their unique physical, chemical, and biological properties .
- Methods of Application : The specific methods of synthesis for fluorinated heterocycles vary, but they often involve substitution reactions . The exact procedures would depend on the specific heterocycle being synthesized .
- Results or Outcomes : The synthesis of fluorinated heterocycles can lead to compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogues . These compounds have potential applications in various biological fields .
Synthesis of Fluorinated Imaging Agents
- Field : Medical Imaging
- Application Summary : 4-Bromomethyl-3-fluoropyridine may also be used in the synthesis of F 18 substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
- Methods of Application : The specific methods of synthesis for F 18 substituted pyridines are not detailed in the available resources .
- Results or Outcomes : The synthesis of F 18 substituted pyridines can lead to compounds that are potentially useful in medical imaging .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(bromomethyl)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTARAIMDJZXDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-3-fluoropyridine | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

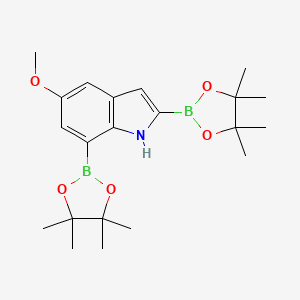
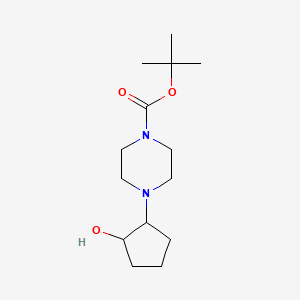
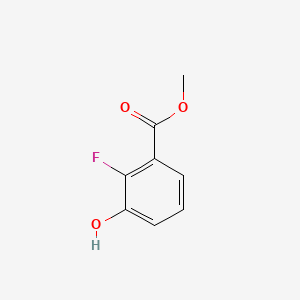
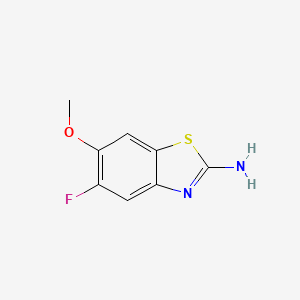
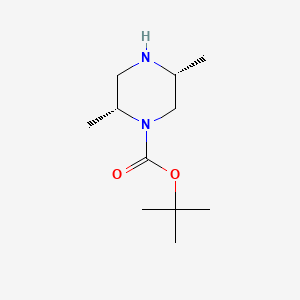
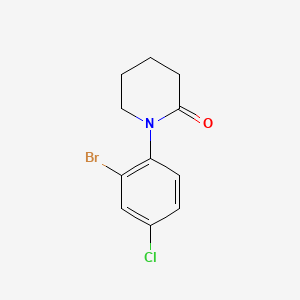
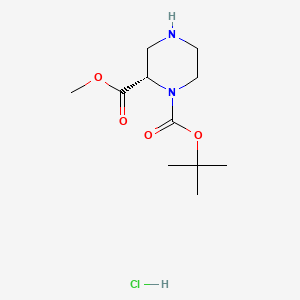
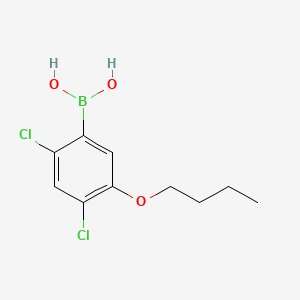
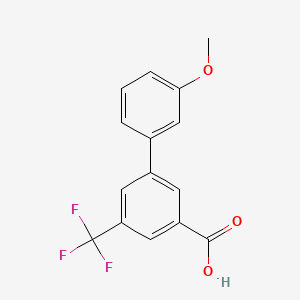

![1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine](/img/structure/B594474.png)
